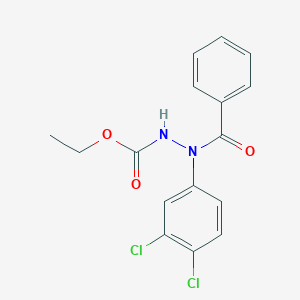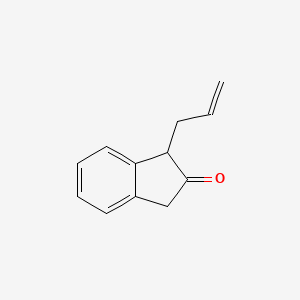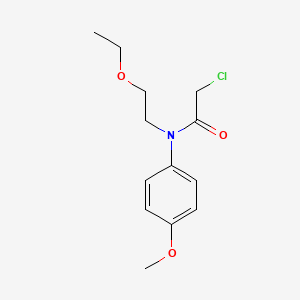
2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides Acetamides are derivatives of acetic acid where the hydroxyl group is replaced by an amine group This compound is characterized by the presence of chloro, ethoxyethyl, and methoxyphenyl groups attached to the acetamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-ethoxyethylamine and 4-methoxyaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or specific reaction conditions such as elevated temperature or pressure.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters would be essential to optimize the production process.
化学反応の分析
Types of Reactions
2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted acetamides, while hydrolysis would produce acetic acid derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)-N-(4-methoxyphenyl)acetamide
- 2-Chloro-N-(2-ethoxyethyl)-N-(4-ethoxyphenyl)acetamide
- 2-Chloro-N-(2-ethoxyethyl)-N-(4-methylphenyl)acetamide
Uniqueness
2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure could result in different reactivity, solubility, and interaction with biological targets.
特性
CAS番号 |
100346-61-0 |
|---|---|
分子式 |
C13H18ClNO3 |
分子量 |
271.74 g/mol |
IUPAC名 |
2-chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-3-18-9-8-15(13(16)10-14)11-4-6-12(17-2)7-5-11/h4-7H,3,8-10H2,1-2H3 |
InChIキー |
PKXHWILZQYWJAB-UHFFFAOYSA-N |
正規SMILES |
CCOCCN(C1=CC=C(C=C1)OC)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)

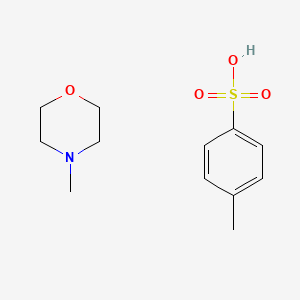

![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
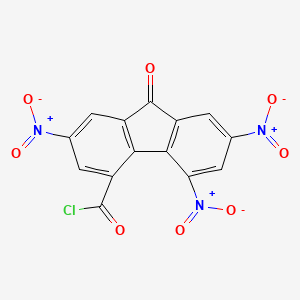
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)
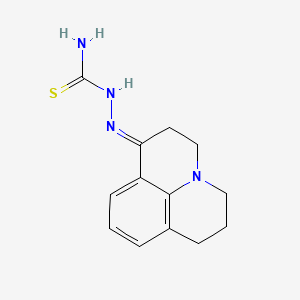
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)

